![molecular formula C19H18FN5O2S B2522695 N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921858-03-9](/img/structure/B2522695.png)

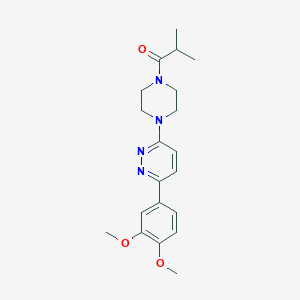

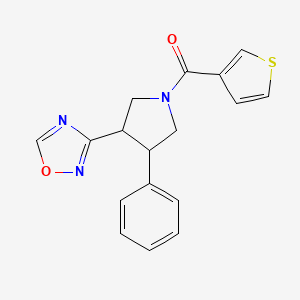

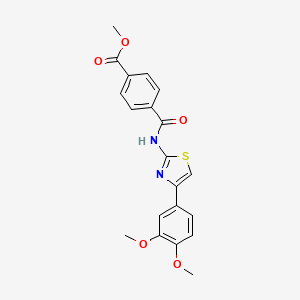

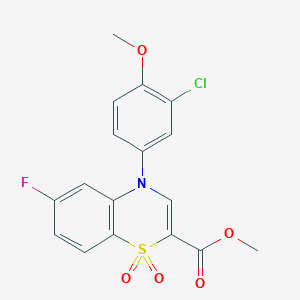

N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

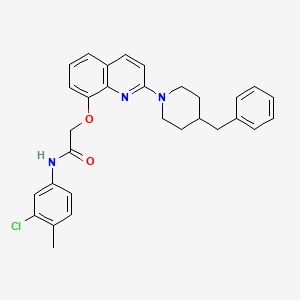

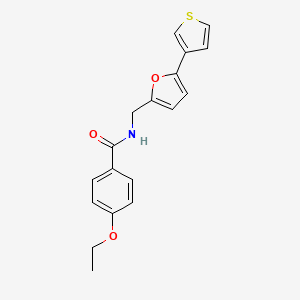

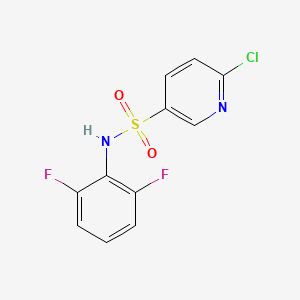

The compound N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The structure suggests the presence of an imidazo[2,1-c][1,2,4]triazole core, which is a fused heterocyclic system combining imidazole and triazole rings. This core is substituted with a 4-methoxyphenyl group and a thioacetamide moiety, the latter being linked to a 4-fluorophenyl group. Such compounds are often of interest for their potential biological activities and photophysical properties.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of amines with appropriate halides or other electrophilic reagents. For instance, the synthesis of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole involved the condensation of a thiadiazolylamine with a methoxyphenacyl bromide . By analogy, the synthesis of the compound might involve similar condensation reactions, possibly starting with an imidazo[2,1-c][1,2,4]triazolyl amine and a suitable fluorophenyl thioacetamide.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings, which can influence the electronic properties and reactivity of the molecule. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups can lead to interesting electronic interactions within the molecule, potentially affecting its photophysical properties. The imidazo[2,1-c][1,2,4]triazole core itself is a rigid planar system that can contribute to the stability of the molecule and its ability to interact with biological targets.

Chemical Reactions Analysis

Compounds with imidazo[2,1-c][1,2,4]triazole cores can participate in various chemical reactions, particularly those involving their substituents. The fluorophenyl group might undergo nucleophilic aromatic substitution, while the methoxy group could be involved in electrophilic substitution reactions. The thioacetamide moiety could potentially be involved in hydrolysis or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms (nitrogen, sulfur, oxygen) and aromatic systems typically results in compounds with significant thermal stability, as suggested by the thermogravimetric analysis of related triazole derivatives . The photophysical properties, such as absorption and emission in the ultraviolet and blue regions, are also notable, with solvatochromism indicating interactions with solvents and potential applications in fluorescence-based technologies . Theoretical computations, such as DFT and TD-DFT, can provide insights into the electronic structure and predict absorption and emission wavelengths, which are often in good agreement with experimental data .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activities

Research has demonstrated the synthesis of novel derivatives related to the compound, exhibiting antioxidant and anticancer activities. One study highlights the development of derivatives with better antioxidant activity than ascorbic acid and cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).

Molecular Characterization and Antimicrobial Effects

Another area of application involves the molecular characterization of imidazo[2,1-b]-1,3,4-thiadiazole derivatives and their antimicrobial properties. These compounds, synthesized through specific reactions, were characterized using various spectroscopic methods, suggesting their potential in antimicrobial therapy (Kundapur et al., 2012).

Novel Fluorophores for Photophysical Studies

The development of novel fluorescent derivatives for photophysical properties study presents another application. These derivatives, showing absorption in the ultraviolet region and emission in the blue region, have potential for applications in fluorescent labeling and imaging technologies (Padalkar et al., 2015).

Synthesis and Molecular Modeling for Anticancer Screening

Further research includes the synthesis and molecular modeling of imidazothiadiazole analogs, with evaluation of their anticancer activity against various cancer cell lines. This work integrates structural and spectral analysis with biological testing to identify compounds with significant anticancer potential (Abu-Melha, 2021).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O2S/c1-27-16-8-6-15(7-9-16)24-10-11-25-18(24)22-23-19(25)28-12-17(26)21-14-4-2-13(20)3-5-14/h2-9H,10-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOJEHNGBGRRET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)

![(2Z)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2522621.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)